molecular formula C11H13BrClNO2 B8128694 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B8128694
M. Wt: 306.58 g/mol
InChI Key: GMZVRXBHIAEHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a halogenated pyridine derivative featuring a bromo group at position 5, a chloro group at position 3, and a tetrahydro-2H-pyran-4-ylmethoxy substituent at position 2. This compound’s structure combines steric bulk from the tetrahydropyran ring with electron-withdrawing halogens, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthetic utility lies in its ability to undergo nucleophilic aromatic substitution or cross-coupling reactions, particularly at the bromine site .

Properties

IUPAC Name

5-bromo-3-chloro-2-(oxan-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZVRXBHIAEHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

Starting Material : 5-Bromo-3-chloro-2-methoxypyridine (CAS: 848366-28-9).
Reagents : Boron tribromide (BBr₃), dichloromethane (DCM).
Conditions :

  • Dissolve 5-bromo-3-chloro-2-methoxypyridine in anhydrous DCM under nitrogen.

  • Cool to 0°C, add BBr₃ (3 eq.) dropwise.

  • Stir at room temperature for 6–12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
    Outcome : 5-Bromo-3-chloro-2-hydroxypyridine (85–90% yield).

Mechanistic Insight

BBr₃ cleaves the methyl ether via coordination to the oxygen, followed by nucleophilic attack by bromide to release methanol. The electron-withdrawing bromo and chloro groups enhance ring activation, facilitating demethylation.

Mitsunobu Etherification with Tetrahydro-2H-pyran-4-ylmethanol

Reaction Setup

Reagents :

  • 5-Bromo-3-chloro-2-hydroxypyridine (from Step 2).

  • Tetrahydro-2H-pyran-4-ylmethanol (CAS: 14774-37-9).

  • Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

Procedure :

  • Combine 5-bromo-3-chloro-2-hydroxypyridine (1 eq.), tetrahydro-2H-pyran-4-ylmethanol (1.2 eq.), and PPh₃ (1.5 eq.) in dry THF.

  • Cool to 0°C, add DEAD (1.5 eq.) dropwise.

  • Stir at room temperature for 12–24 hours.

  • Concentrate under vacuum and purify via flash chromatography (hexane/ethyl acetate).

Yield : 60–75%.

Key Data

ParameterValueSource
SolventTHF
Temperature0°C → RT
Reaction Time12–24 hours
PurificationSilica gel (hexane/EtOAc 4:1)

Alternative Synthetic Routes

Ullmann Coupling for Direct Ether Formation

Substrate : 2-Chloro-5-bromo-3-chloropyridine.
Conditions :

  • Tetrahydro-2H-pyran-4-ylmethanol (1.5 eq.), CuI (10 mol%), Cs₂CO₃ (2 eq.), DMF, 110°C, 24 hours.
    Outcome : Moderate yields (40–55%) due to competing side reactions.

Nucleophilic Aromatic Substitution (NAS)

Substrate : 2-Chloro-5-bromo-3-chloropyridine.
Reagents : Tetrahydro-2H-pyran-4-ylmethanol, NaH, DMF.
Conditions : 100°C, 48 hours.
Limitation : Low efficiency (<30% yield) due to poor leaving-group reactivity of chloride.

Reaction Optimization and Yield Considerations

Critical Factors for Mitsunobu Reaction

  • Stoichiometry : Excess alcohol (1.2–1.5 eq.) improves conversion.

  • Moisture Sensitivity : Anhydrous THF and inert atmosphere are essential.

  • Workup : Rapid purification minimizes decomposition of the electron-deficient pyridine.

Comparative Yield Analysis

MethodYield (%)Purity (%)Advantages
Mitsunobu60–75>95High reliability, scalable
Ullmann Coupling40–5590No demethylation step
NAS<3080Simple setup, low cost

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, C6-H), 7.98 (d, J = 2.4 Hz, 1H, C4-H), 4.22 (d, J = 6.8 Hz, 2H, OCH₂), 3.95–3.89 (m, 2H, pyran-OCH₂), 3.45–3.38 (m, 2H, pyran-OCH₂), 1.85–1.72 (m, 1H, pyran-CH), 1.62–1.54 (m, 2H, pyran-CH₂).

  • LC-MS : [M+H]⁺ = 333.0 (calc. 333.54).

Purity and Scalability

  • Pilot-scale batches (50–100 g) achieved >99% purity via recrystallization (ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural and functional attributes can be compared to other pyridine derivatives with halogenation, alkoxy, or cyclic ether substituents. Below is a detailed analysis:

Substituent Effects on Reactivity and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Reactivity
Target Compound C₁₁H₁₃BrClNO₂ 318.59 -Br (C5), -Cl (C3), THP-methoxy (C2) High steric hindrance from THP group; bromine enables Suzuki couplings
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine C₉H₁₀BrNO₂ 244.09 -Br (C5), THF-oxy (C2) Lower MW and reduced steric bulk vs. target; THF enhances solubility
3-Bromo-5-chloro-2-hydroxypyridine C₅H₃BrClNO 208.44 -Br (C3), -Cl (C5), -OH (C2) Polar hydroxyl group increases acidity (pKa ~8); prone to oxidation
4-Bromo-2-chloro-5-methoxypyridine C₆H₅BrClNO 236.47 -Br (C4), -Cl (C2), -OCH₃ (C5) Methoxy group directs electrophilic substitution to C3; used in herbicide synthesis
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O 219.04 -Br (C5), -OCH₃ (C6), -NH₂ (C3) Amine group facilitates condensation reactions; intermediate in kinase inhibitor synthesis

Key Differentiators of the Target Compound

Steric Effects : The tetrahydro-2H-pyran-4-ylmethoxy group imposes greater steric hindrance than smaller alkoxy groups (e.g., methoxy), slowing reaction rates but improving regioselectivity .

Solubility : Moderately lipophilic (logP ~2.5), balancing aqueous and organic solubility better than purely aliphatic analogs .

Versatility in Cross-Coupling : Bromine at C5 is more reactive than chlorine at C3, enabling selective functionalization via Buchwald-Hartwig or Ullmann couplings .

Biological Activity

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique structural features, including a pyridine ring and a tetrahydro-2H-pyran moiety, this compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H13BrClNO2C_{11}H_{13}BrClNO_2, with a molecular weight of 306.58 g/mol. Its structure includes:

  • A pyridine ring, which is often associated with biological activity.
  • A bromine and chlorine substitution that can enhance binding properties to biological targets.
  • A tetrahydro-2H-pyran group that may improve solubility and bioavailability.

The biological activity of 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can increase the compound's binding affinity, potentially leading to enhanced inhibitory effects on target proteins.

Medicinal Chemistry

The compound has been explored as a building block for synthesizing various therapeutic agents. Its structural analogs have shown promising results in inhibiting key enzymes involved in cancer progression and other diseases.

Case Studies

  • EGFR Kinase Inhibition : In studies involving compounds designed from similar structural frameworks, it was found that modifications in the pyridine derivatives could lead to potent EGFR kinase inhibitors. For instance, certain derivatives showed IC50 values as low as 13 nM against EGFR, indicating strong inhibitory potential ( ).
  • Antitumor Activity : The antitumor efficacy of related compounds has been assessed against various cancer cell lines (e.g., NCI-H1975, A549). Compounds structurally related to 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine demonstrated selective cytotoxicity, suggesting that similar modifications could enhance its therapeutic profile ( ).

Enzyme Inhibition Studies

Research indicates that the compound can serve as a probe in biochemical assays to study enzyme activities. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a valuable tool in drug discovery and development ( ).

Comparative Analysis

The biological activity of 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can be compared with other similar compounds:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-chloropyridineLacks tetrahydro groupModerate enzyme inhibition
5-Bromo-2-fluoropyridineSubstituted fluorineAltered reactivity
5-Bromo-N-methyl-N-(tetrahydro-pyran) pyridinamineEnhanced solubilityImproved cytotoxicity

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and nucleophilic substitution. For example:

Halogenation : Bromine and chlorine atoms are introduced at positions 5 and 3 of the pyridine ring using halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions .

Etherification : The tetrahydro-2H-pyran-4-yl methoxy group is introduced via nucleophilic substitution of a leaving group (e.g., Cl⁻ or Br⁻) at position 2 using (tetrahydro-2H-pyran-4-yl)methanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks for the tetrahydro-2H-pyran-4-yl group (δ ~3.5–4.0 ppm for axial/equatorial protons) and pyridine aromatic protons (δ ~7.0–8.5 ppm) .
  • ¹³C NMR : Signals for Br- and Cl-substituted carbons (δ ~110–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄BrClNO₂: ~330.96 Da) .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer :

  • Hazards : Potential skin/eye irritant (H315/H319) and respiratory sensitizer (H335) due to halogenated pyridine structure .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for halogenated pyridines like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays (e.g., IC₅₀ determinations) across multiple concentrations to validate activity trends .
  • Structural Analog Comparison : Compare with analogs (e.g., 5-Bromo-2-chloro-4-(methoxymethyl)pyridine) to isolate substituent effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target enzymes/receptors .

Q. What strategies optimize reaction yields for introducing bulky substituents like tetrahydro-2H-pyran-4-yl methoxy?

  • Methodological Answer :

  • Solvent Optimization : Use DMF or DMSO to stabilize transition states in nucleophilic substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 140°C for 2 minutes under argon) while maintaining yield .
  • Catalyst Screening : Test Pd or Cu catalysts for coupling reactions if traditional methods fail .

Q. How do halogen and ether substituents influence the compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Compute electron density maps (e.g., Gaussian 16) to assess electron-withdrawing effects of Br/Cl and electron-donating effects of the methoxy group .
  • Cyclic Voltammetry : Measure redox potentials to quantify substituent impacts on pyridine ring reactivity .

Q. What are robust protocols for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance reproducibility and safety for large-scale halogenation/etherification .
  • Purification : Use automated flash chromatography (e.g., Biotage®) with gradients of ethyl acetate/hexane (50:50 to 95:5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.